molecular formula C17H19NO B11864322 1-[2-(Diphenylmethoxy)ethyl]aziridine CAS No. 53499-43-7

1-[2-(Diphenylmethoxy)ethyl]aziridine

Cat. No.: B11864322
CAS No.: 53499-43-7
M. Wt: 253.34 g/mol
InChI Key: AVLVTOADNZRDLQ-UHFFFAOYSA-N
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Description

1-[2-(Diphenylmethoxy)ethyl]aziridine is an organic compound that features an aziridine ring, which is a three-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Diphenylmethoxy)ethyl]aziridine can be synthesized through several methods. One common approach involves the reaction of 2-(diphenylmethoxy)ethylamine with an appropriate aziridination reagent. This process typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Diphenylmethoxy)ethyl]aziridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of aziridine N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols attack the aziridine ring, leading to ring-opening and the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aziridine N-oxides.

    Reduction: Amines.

    Substitution: Substituted aziridines and ring-opened products.

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]aziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Diphenylmethoxy)ethyl]aziridine is unique due to the presence of the diphenylmethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Properties

CAS No.

53499-43-7

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(2-benzhydryloxyethyl)aziridine

InChI

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-14-13-18-11-12-18/h1-10,17H,11-14H2

InChI Key

AVLVTOADNZRDLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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